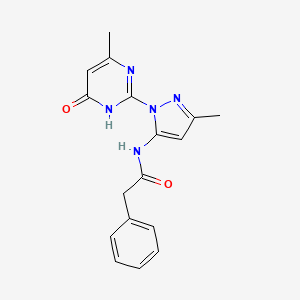

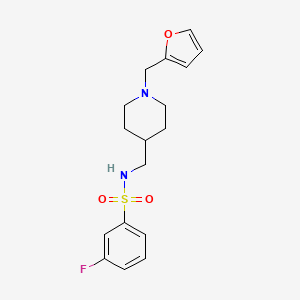

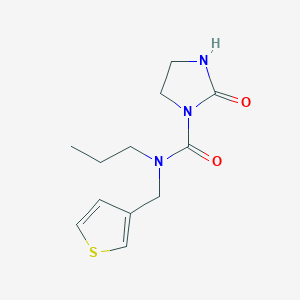

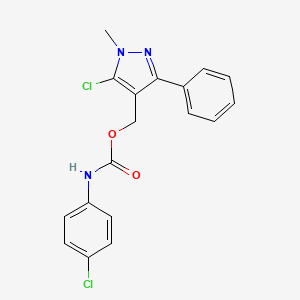

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical space around benzenesulfonamides and their biological activities. For instance, paper discusses the synthesis of benzenesulfonamide derivatives and their role as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of fluorine atoms in enhancing selectivity and potency.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is detailed in paper , where the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to be crucial for maintaining COX-2 inhibitory activity and improving selectivity. Although the synthesis of the specific compound is not described, the methodologies used for similar compounds involve the functionalization of the phenyl ring and the attachment of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides plays a significant role in their biological activity. As indicated in paper , the presence of a fluorine atom can significantly affect the potency and selectivity of these molecules towards their biological targets. The specific arrangement of functional groups around the benzenesulfonamide core is likely to influence the binding interactions with enzymes such as COX-2.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamides can be inferred from the papers provided. For example, paper discusses the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, suggesting that benzenesulfonamide derivatives can participate in a variety of chemical transformations. Paper describes a copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, indicating that sulfonamide groups can be involved in oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are not directly discussed in the provided papers. However, the introduction of a fluorine atom, as mentioned in paper , is known to affect the acidity, lipophilicity, and overall molecular stability, which in turn can influence the pharmacokinetic and pharmacodynamic properties of these compounds. The presence of a furan ring and piperidine moiety in the compound of interest would also contribute to its physical and chemical characteristics, potentially affecting its solubility, boiling point, and ability to form hydrogen bonds.

科学的研究の応用

Quantum Chemical and Molecular Dynamic Simulation Studies

Research into piperidine derivatives, which are structurally similar to 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, has shown significant potential in the field of corrosion inhibition for metals. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations, demonstrating their effectiveness in protecting metals from corrosion (Kaya et al., 2016).

Structural Investigation of Potential APIs

Pawlak et al. (2021) conducted a structural investigation of AND-1184, a compound with potential applications in dementia treatment. Through single-crystal X-ray and solid-state NMR studies, the researchers characterized the compound and its hydrochloride form, providing insight into its rigid and dynamic behaviors at the molecular level (Pawlak et al., 2021).

Gold-Catalyzed Synthesis of Benzenesulfonamides

Wang et al. (2014) explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, demonstrating a novel pathway involving 1,2-alkynyl migration onto a gold carbenoid. This research enriches the chemistry of gold carbenoids and offers a method for synthesizing complex organic compounds (Wang et al., 2014).

Design and Synthesis of Arylsulfonamide Derivatives

Zajdel et al. (2012) focused on the design, synthesis, and evaluation of arylsulfonamide derivatives as potent 5-HT₇ receptor antagonists. Their work contributes to the development of targeted therapies for neurological disorders by identifying compounds with high affinity and selectivity for specific serotonin receptors (Zajdel et al., 2012).

特性

IUPAC Name |

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S/c18-15-3-1-5-17(11-15)24(21,22)19-12-14-6-8-20(9-7-14)13-16-4-2-10-23-16/h1-5,10-11,14,19H,6-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDUSVGOPGUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)

![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)

![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)